molecular formula C6H4ClN3S B2920598 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile CAS No. 1023814-07-4

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile

Cat. No.: B2920598
CAS No.: 1023814-07-4
M. Wt: 185.63
InChI Key: DIWKKQJJARKKOA-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5th position, a methylthio group at the 2nd position, and a carbonitrile group at the 4th position. This compound is used in various scientific research applications, particularly in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom at the 4th position with a cyano group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group at the 4th position enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKKQJJARKKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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